molecular formula C26H18 B1592823 9-([1,1'-Biphenyl]-4-yl)anthracene CAS No. 323195-31-9

9-([1,1'-Biphenyl]-4-yl)anthracene

Cat. No. B1592823
Key on ui cas rn: 323195-31-9
M. Wt: 330.4 g/mol
InChI Key: ZPLVQJGIYNHPIG-UHFFFAOYSA-N
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Patent
US08183793B2

Procedure details

5.3 g (16 mmol) of 9-(biphenyl-4-yl)anthracene and 90 mL of carbon tetrachloride were put into a 200-mL three-neck flask and were stirred. A solution in which 2.8 g (18 mmol) of bromine was dissolved in 10 mL of carbon tetrachloride was dropped into the above solution through a dropping funnel. After that, the solution was stirred at the room temperature for 1 hour, and a sodium thiosulfate aqueous solution was added to the reaction solution to complete the reaction. A water layer of the reaction mixture was extracted by chloroform, and the extracted solution and an organic layer were together washed with a saturated sodium hydrogen carbonate solution and saturated saline in this order. The organic layer was dried with magnesium sulfate, and the mixture was filtrated naturally to remove the magnesium sulfate. Then, the filtrate was condensed to obtain a solid. The obtained solid was recrystallized with ethanol, whereby 5.4 g of a yellow powdery solid, which was a target matter, was obtained with the yield of 82%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:6]=[CH:5][C:4]([C:7]2[C:8]3[C:13]([CH:14]=[C:15]4[C:20]=2[CH:19]=[CH:18][CH:17]=[CH:16]4)=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:3][CH:2]=1.[Br:27]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)(Cl)Cl>[C:1]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:6]=[CH:5][C:4]([C:7]2[C:20]3[C:15]([C:14]([Br:27])=[C:13]4[C:8]=2[CH:9]=[CH:10][CH:11]=[CH:12]4)=[CH:16][CH:17]=[CH:18][CH:19]=3)=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the above solution through a dropping funnel
STIRRING
Type
STIRRING
Details
After that, the solution was stirred at the room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
A water layer of the reaction mixture was extracted by chloroform
WASH
Type
WASH
Details
the extracted solution and an organic layer were together washed with a saturated sodium hydrogen carbonate solution and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated naturally
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized with ethanol, whereby 5.4 g of a yellow powdery solid, which
CUSTOM
Type
CUSTOM
Details
was obtained with the yield of 82%

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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